4-Phenyloxane-2,6-dione
Overview
Description
4-Phenyloxane-2,6-dione is an organic compound with the molecular formula C₁₀H₈O₃. It is a derivative of oxane, featuring a phenyl group attached to the oxane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
4-Phenyloxane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as purine-2,6-dione derivatives, have been found to target the transient receptor potential ankyrin 1 (trpa1) channel and phosphodiesterases (pdes) 4b/7a .
Mode of Action
Related compounds have been shown to exhibit their effects through the concomitant blocking of the trpa1 channel and pde4/7 activity . This dual inhibition could potentially lead to significant analgesic and anti-inflammatory activities.
Biochemical Pathways
The inhibition of pde4/7 and trpa1, as seen in related compounds, suggests that it may influence pathways related to inflammation and pain perception .
Pharmacokinetics
A related compound was found to have a favorable pharmacokinetic profile in rats , suggesting that 4-Phenyloxane-2,6-dione might also exhibit suitable ADME properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyloxane-2,6-dione typically involves the reaction of phenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a suitable base, such as sodium hydroxide, to yield this compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Phenyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine-2,6-dione: Similar in structure but with a methyl group instead of a phenyl group.
4-Phenyl-1,3-dioxane-2,6-dione: Another related compound with a dioxane ring instead of an oxane ring
Uniqueness
4-Phenyloxane-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-phenyloxane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAYXNMUKHONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305132 | |
Record name | 3-Phenylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-80-9 | |
Record name | Dihydro-4-phenyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 169201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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